1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a heptan-2-yl group and a 4-methyl-2-oxo-2H-chromen-7-yl group attached to a thiourea moiety. The chromen-2-one structure is a common feature in many biologically active compounds, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate with heptan-2-amine. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The chromen-2-one ring can be reduced to form the corresponding dihydro derivative.
Substitution: The heptan-2-yl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an additive in materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one moiety can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues in the active site, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be compared with other similar compounds, such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a benzenesulfonate group instead of a thiourea group, which affects its chemical reactivity and biological activity.
N-substituted 7-amino-4-methylcoumarins:
[ (4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile: This compound has an acetonitrile group instead of a thiourea group, which alters its chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-heptan-2-yl-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-5-6-7-13(3)19-18(23)20-14-8-9-15-12(2)10-17(21)22-16(15)11-14/h8-11,13H,4-7H2,1-3H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQFUZCEDDFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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